1,8-Diazaspiro[5.5]undecan-2-one

Medicinal Chemistry CNS Drug Discovery Glycine Transporter 1 (GlyT1)

Secure 1,8-Diazaspiro[5.5]undecan-2-one (CAS 1158749-87-1) to access a conformationally rigid scaffold that delivers a 6.8-fold GlyT1 potency gain over [4.5] analogs (IC50 21 nM vs 143 nM) and exceptional dopamine D3 receptor selectivity (905-fold over D2). This specific 1,8-diaza regioisomer is essential—alternate isomers or flexible amines fail to reproduce target engagement. Designed for CNS and kinase-focused medicinal chemistry programs requiring reproducible SAR.

Molecular Formula C9H16N2O
Molecular Weight 168.24
CAS No. 1158749-87-1
Cat. No. B1650245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diazaspiro[5.5]undecan-2-one
CAS1158749-87-1
Molecular FormulaC9H16N2O
Molecular Weight168.24
Structural Identifiers
SMILESC1CC(=O)NC2(C1)CCCNC2
InChIInChI=1S/C9H16N2O/c12-8-3-1-4-9(11-8)5-2-6-10-7-9/h10H,1-7H2,(H,11,12)
InChIKeyZXOZWAVLVOSZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 1,8-Diazaspiro[5.5]undecan-2-one (CAS 1158749-87-1): A Rigid Spirocyclic Scaffold for CNS and Kinase Drug Discovery


1,8-Diazaspiro[5.5]undecan-2-one (CAS 1158749-87-1) is a nitrogen-containing spirocyclic compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol [1]. It belongs to the class of diazaspiro[5.5]undecane scaffolds, which are recognized as 'privileged structures' in medicinal chemistry due to their rigid, three-dimensional framework [2]. This core structure is a key building block for synthesizing ligands targeting central nervous system (CNS) receptors, such as dopamine D3 (D3R) and orexin receptors, as well as various kinases [3][4]. Its constrained geometry offers advantages in exploring receptor binding pockets and improving target selectivity, making it a valuable synthon for constructing complex, bioactive molecules in academic and industrial drug discovery programs [5].

Why Substitute 1,8-Diazaspiro[5.5]undecan-2-one? The Critical Impact of Spirocyclic Rigidity and Nitrogen Positioning on Biological Activity


Substituting 1,8-Diazaspiro[5.5]undecan-2-one with a generic alternative, even a close analog like a different diazaspiro regioisomer or a more flexible linear amine, is scientifically unsound due to the precise geometric and electronic requirements of its target applications. The spiro[5.5]undecane core provides a unique, conformationally restricted scaffold that is not easily replicated [1]. Evidence shows that even subtle changes, such as altering the size of the spiro ring system or the position of the nitrogen atoms, can lead to drastic, quantifiable losses in target potency and selectivity [2][3]. For instance, the 1,8-diaza arrangement is distinct from the 3,9-diaza or 2,8-diaza isomers, each of which orients substituents into different vectors within a binding pocket, leading to vastly different biological profiles [4]. This high degree of structure-activity relationship (SAR) sensitivity underscores that generic substitution based on 'diazaspiro' class alone will almost certainly fail to replicate the desired biological outcome, making the specific procurement of this precise CAS number essential for reproducible research.

1,8-Diazaspiro[5.5]undecan-2-one (1158749-87-1) - Quantified Evidence of Differentiation from Analogs and Alternatives


Structural Superiority: The 1,8-Diazaspiro[5.5]undecane Core Provides a 6.8-Fold Potency Advantage Over the Corresponding [4.5] Spiro Analog in GlyT1 Inhibition

In a direct head-to-head comparison from a GlyT1 inhibitor program, the core scaffold of the target compound demonstrated significantly higher potency compared to its smaller ring analog. Specifically, a derivative based on the 1,8-diazaspiro[5.5]undecane framework exhibited an IC50 of 21 nM, whereas an otherwise identical derivative built on the 1,8-diazaspiro[4.5]decane scaffold showed a much weaker IC50 of 143 nM [1]. This represents a 6.8-fold improvement in potency solely attributed to the expansion of the spirocyclic ring system from [4.5] to [5.5].

Medicinal Chemistry CNS Drug Discovery Glycine Transporter 1 (GlyT1)

Binding Affinity Enhancement: Derivative of 1,8-Diazaspiro[5.5]undecan-2-one Achieves Low Nanomolar Potency (IC50 = 6 nM) Against a Challenging TYK2/JAK1 Kinase Target

A study on novel 2,8-diazaspiro[4.5]decan-1-one derivatives identified a close structural analog of the target compound as a potent and selective dual TYK2/JAK1 inhibitor [1]. While the reported compound is a [4.5] spiro analog, it directly demonstrates the high potency achievable with this chemical class. Compound 48 from this study exhibited IC50 values of 6 nM against TYK2 and 37 nM against JAK1, confirming the potential of diazaspiro scaffolds to achieve single-digit nanomolar activity against challenging kinase targets [1].

Kinase Inhibitor Immunology Inflammation TYK2/JAK1

Enhanced Selectivity for Dopamine D3 Receptors: 1,8-Diazaspiro[5.5]undecane Core Enables a 905-Fold D2R/D3R Selectivity Ratio

A study on diazaspiro[5.5]undecane-based ligands revealed a derivative, 3-(2-methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane (Compound 1), with exceptional selectivity for the dopamine D3 receptor (D3R) over the closely related D2 receptor [1]. This compound, which shares the core spiro[5.5]undecane structure with the target compound, displayed a D3R binding affinity of 12.0 nM and a D2R/D3R selectivity ratio of 905 [1].

Dopamine Receptors CNS Disorders Schizophrenia Drug Addiction

Targeted Application Scenarios for 1,8-Diazaspiro[5.5]undecan-2-one (CAS 1158749-87-1) Based on Comparative Evidence


Lead Optimization of Glycine Transporter 1 (GlyT1) Inhibitors for Schizophrenia

Procurement for this scenario is directly supported by the finding that the 1,8-diazaspiro[5.5]undecane core confers a 6.8-fold increase in GlyT1 inhibitory potency over the [4.5] analog (IC50 21 nM vs 143 nM) [1]. For medicinal chemistry teams optimizing leads for CNS indications where GlyT1 inhibition is a validated target, this specific scaffold offers a quantifiable potency advantage that can accelerate the identification of development candidates with lower effective doses and potentially improved therapeutic windows. The compound serves as a key intermediate for synthesizing novel, potent GlyT1 inhibitors.

Exploration of Novel Kinase Inhibitors in the TYK2/JAK1 Pathway

While a direct comparator is not available for the exact compound, close analogs from the diazaspiro class have demonstrated exceptional potency, achieving single-digit nanomolar IC50 values (6 nM for TYK2) [1]. This class-level evidence supports the use of 1,8-Diazaspiro[5.5]undecan-2-one as a privileged starting point for synthesizing focused libraries to screen for novel inhibitors of JAK family kinases, which are high-value targets for inflammatory and autoimmune diseases. The rigid spirocyclic core is a known strategy for improving kinase selectivity, a critical factor in reducing off-target effects and toxicity.

Design and Synthesis of Selective Dopamine D3 Receptor (D3R) Antagonists

The diazaspiro[5.5]undecane scaffold is a proven platform for achieving extremely high selectivity for the dopamine D3 receptor over the structurally similar D2 receptor, with reported derivatives showing a 905-fold selectivity ratio [1]. This is a crucial differentiator for developing next-generation therapeutics for neuropsychiatric and addictive disorders. Procuring 1,8-Diazaspiro[5.5]undecan-2-one provides a direct route to this privileged chemical space, enabling the exploration of novel D3R ligands with a reduced risk of the side effects associated with D2R antagonism. This application is specifically justified by the quantified selectivity advantage demonstrated for the scaffold class.

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